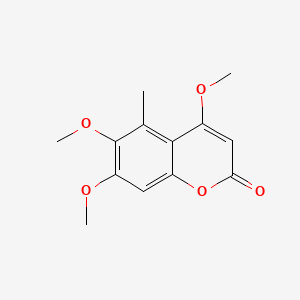
4,6,7-Trimethoxy-5-methylcoumarin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6,7-Trimethoxy-5-methylcoumarin is a natural product found in Clematis delavayi . It is also a coumarin isolated from Viola yedonensis Makino . Its molecular formula is C13H14O5 .
Molecular Structure Analysis
The molecular structure of 4,6,7-Trimethoxy-5-methylcoumarin includes a molecular weight of 250.25 g/mol . The IUPAC name for this compound is 4,6,7-trimethoxy-5-methylchromen-2-one .Physical And Chemical Properties Analysis
The physical and chemical properties of 4,6,7-Trimethoxy-5-methylcoumarin include a molecular weight of 250.25 g/mol, an XLogP3-AA of 1.9, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 5, a rotatable bond count of 3, an exact mass of 250.08412354 g/mol, a monoisotopic mass of 250.08412354 g/mol, a topological polar surface area of 54 Ų, a heavy atom count of 18, and a complexity of 351 .Applications De Recherche Scientifique
Natural Product Research
“4,6,7-Trimethoxy-5-methylcoumarin” is a natural product found in certain plant species. For example, it has been identified in Viola yedonensis Makino and Leonotis nepetaefolia . This suggests potential applications in the study of these plants’ medicinal properties and the development of plant-based pharmaceuticals.
Organic Synthesis
Coumarin compounds, including “4,6,7-Trimethoxy-5-methylcoumarin”, can be used in organic synthesis. They can be synthesized through various pathways, including modern methodologies fused with classical Pechmann reactions or Knoevenagel condensations . This makes them useful in the development of new synthetic methods and the production of other complex organic compounds.
Photophysical Properties
Coumarin-fused-coumarins, a category that includes “4,6,7-Trimethoxy-5-methylcoumarin”, possess interesting photophysical properties due to their extended molecular framework . This suggests potential applications in fields like photonics, where these properties could be harnessed for the development of new materials and technologies.
Biological and Pharmaceutical Applications
Coumarins have been found to possess a wide range of biological and pharmaceutical properties. They have been tested for anti-HIV , anticancer , anti-microbial , anti-tumor , antioxidant , anti-Alzheimer , anti-tuberculosis , anti-platelet activity , COX inhibitors , anti-inflammatory , anti-asthmatic , anti-viral , and DNA gyrase inhibitors . While specific studies on “4,6,7-Trimethoxy-5-methylcoumarin” may be limited, the broader coumarin family’s properties suggest potential applications in these areas.
Photosensitizers for Photodynamic Therapy
Some coumarin derivatives have been developed as photosensitizers for photodynamic therapy . While specific studies on “4,6,7-Trimethoxy-5-methylcoumarin” may be limited, this suggests a potential application in the field of cancer treatment.
Fluorescent Imaging of Cancer
Coumarin derivatives have also been used in the development of fluorescent imaging agents for cancer . This suggests another potential application of “4,6,7-Trimethoxy-5-methylcoumarin” in the field of medical imaging.
Safety and Hazards
The safety data sheet for 4,6,7-Trimethoxy-5-methylcoumarin suggests that it is for R&D use only and not for medicinal, household, or other use . Other safety precautions include wearing personal protective equipment/face protection, ensuring adequate ventilation, and avoiding ingestion and inhalation .
Propriétés
IUPAC Name |
4,6,7-trimethoxy-5-methylchromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O5/c1-7-12-8(15-2)6-11(14)18-9(12)5-10(16-3)13(7)17-4/h5-6H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCAADQKZOBZHRD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC(=C1OC)OC)OC(=O)C=C2OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


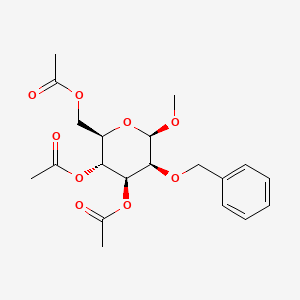

![N-[4-(Aminosulfonyl)-2,1,3-benzoxadiazol-7-yl]-2-aminoethyl methanethiosulfonate](/img/structure/B561662.png)
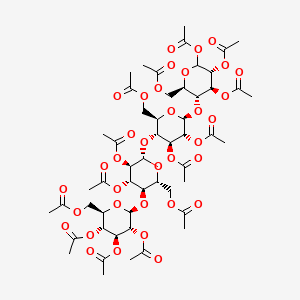
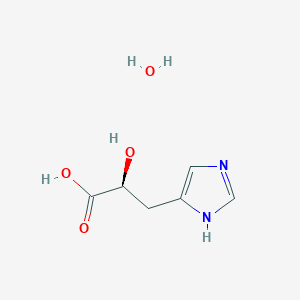
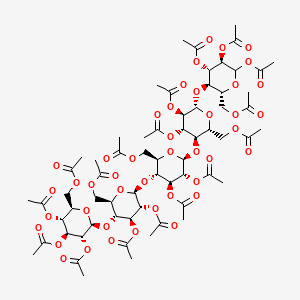


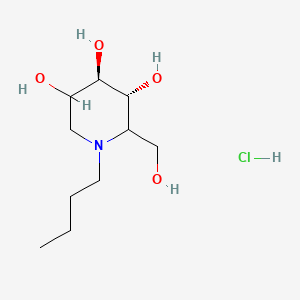

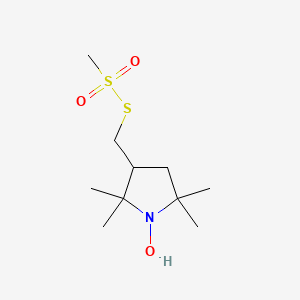
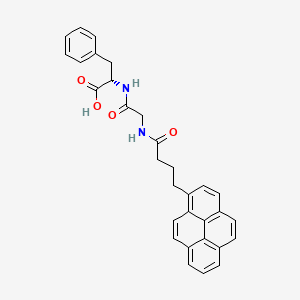
![S-[2-(Iodo-4-Azidosalicylamido)ethylthio]-2-thiopyridine](/img/structure/B561679.png)